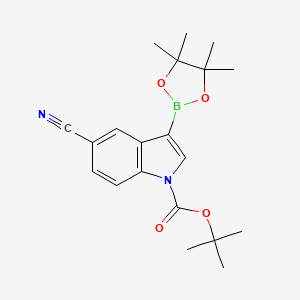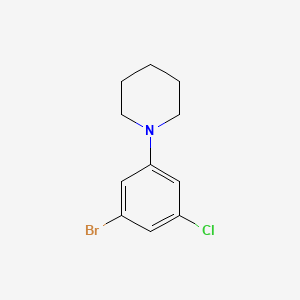![molecular formula C7H16ClNS B1523772 [(2-アミノエチル)スルファニル]シクロペンタン塩酸塩 CAS No. 1258649-87-4](/img/structure/B1523772.png)
[(2-アミノエチル)スルファニル]シクロペンタン塩酸塩
説明
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride is a useful research compound. Its molecular formula is C7H16ClNS and its molecular weight is 181.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境科学
環境科学において、[(2-アミノエチル)スルファニル]シクロペンタン塩酸塩は、汚染浄化に関する研究で使用される可能性があります。その化学的性質は、汚染物質と結合し、環境からの除去を支援するのに適している可能性があります。
これらの用途は、化合物の化学構造と性質に基づいています。ただし、具体的な研究や文献は、各用途に関するより詳細な洞察を提供します。さまざまな科学分野における化合物の汎用性は、貴重な研究ツールとしての可能性を示しています。 <|1>
生化学分析
Biochemical Properties
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfhydryl groups in proteins, leading to the formation of disulfide bonds. This interaction can influence the protein’s structure and function. Additionally, [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride can act as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular metabolism .
Cellular Effects
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular responses, such as increased or decreased cell proliferation, apoptosis, or differentiation .
Molecular Mechanism
The molecular mechanism of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride involves its binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, affecting metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of [(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride can influence its efficacy and potential side effects .
Subcellular Localization
[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with specific biomolecules, leading to more targeted and efficient biochemical reactions .
特性
IUPAC Name |
2-cyclopentylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c8-5-6-9-7-3-1-2-4-7;/h7H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXINZFFRQSHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(Benzo[b]thiophen-2-yl)pyridin-2-ol](/img/structure/B1523698.png)






